molecular formula C9H8Br2O B15252012 1-(3,5-Dibromo-4-methylphenyl)ethanone

1-(3,5-Dibromo-4-methylphenyl)ethanone

Cat. No.: B15252012
M. Wt: 291.97 g/mol
InChI Key: LBUFTQJSISPEHV-UHFFFAOYSA-N
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Description

1-(3,5-Dibromo-4-methylphenyl)ethanone is an organic compound with the molecular formula C9H8Br2O It is characterized by the presence of two bromine atoms and a methyl group attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dibromo-4-methylphenyl)ethanone can be synthesized through the bromination of 4-methylacetophenone. The reaction typically involves the use of bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dibromo-4-methylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3,5-Dibromo-4-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dibromo-4-methylphenyl)ethanone involves its interaction with specific molecular targets. The bromine atoms and ethanone group play crucial roles in its reactivity and interaction with biological molecules. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

  • 1-(3,5-Dibromo-4-hydroxyphenyl)ethanone
  • 1-(3,5-Dibromo-2-hydroxyphenyl)ethanone
  • 1-(3,5-Dibromo-4-methoxyphenyl)ethanone

Comparison: 1-(3,5-Dibromo-4-methylphenyl)ethanone is unique due to the presence of a methyl group, which can influence its reactivity and biological activity. Compared to its hydroxyl or methoxy analogs, the methyl group can affect the compound’s solubility, stability, and interaction with other molecules .

Properties

Molecular Formula

C9H8Br2O

Molecular Weight

291.97 g/mol

IUPAC Name

1-(3,5-dibromo-4-methylphenyl)ethanone

InChI

InChI=1S/C9H8Br2O/c1-5-8(10)3-7(6(2)12)4-9(5)11/h3-4H,1-2H3

InChI Key

LBUFTQJSISPEHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)C)Br

Origin of Product

United States

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